Tropanserin

Description

Tropanserin has been reported in Goniorrhachis marginata, Calycophyllum spruceanum, and other organisms with data available.

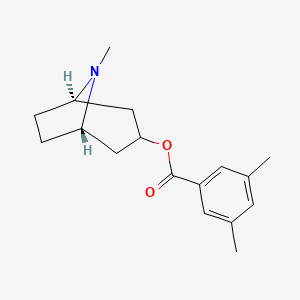

Structure

3D Structure

Properties

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3/h6-8,14-16H,4-5,9-10H2,1-3H3/t14-,15+,16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDNYFLPWFSBLN-XYPWUTKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042618 | |

| Record name | Tropanyl 3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85181-40-4 | |

| Record name | Tropanserin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085181404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropanyl 3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROPANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B48I6VHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tropanserin: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropanserin, also known as MDL 72422, emerged from the pioneering research on 5-HT₃ receptor antagonists in the 1980s. Developed by Merrell Dow Pharmaceuticals, it was identified as a potent and selective antagonist of the 5-HT₃ receptor and was investigated for its potential in treating migraine headaches. Although it never reached the market, the discovery and synthesis of Tropanserin were significant milestones in the development of the "setron" class of antiemetics. This technical guide provides a comprehensive overview of the history, synthesis, and pharmacological profile of Tropanserin, including detailed experimental protocols and a summary of its quantitative data.

Discovery and History

The journey to Tropanserin began with the broader exploration of serotonin (5-hydroxytryptamine, 5-HT) and its diverse physiological roles. Early research identified that some of the peripheral, excitatory actions of 5-HT were mediated by a distinct receptor, later classified as the 5-HT₃ receptor. Scientists at the Merrell Dow Research Institute, notably J.R. Fozard and M.W. Gittos, were at the forefront of investigating the therapeutic potential of antagonizing this receptor.

Their work in the early 1980s led to the synthesis of a series of tropane-based esters. Among these, MDL 72222 (Bemesetron), a 3,5-dichlorobenzoyl ester of tropine, was one of the first potent and highly selective 5-HT₃ receptor antagonists to be described. This foundational work paved the way for the development of related compounds, including Tropanserin, the 3,5-dimethylbenzoyl ester of tropine. Tropanserin was investigated in clinical trials for the management of migraine during the 1980s but was ultimately not commercialized.[1]

Chemical Synthesis

The synthesis of Tropanserin is a straightforward esterification reaction between tropine and 3,5-dimethylbenzoyl chloride. The foundational methodology for this synthesis is detailed in the U.S. Patent 4,563,465, filed by Fozard and Gittos and assigned to Merrell Dow Pharmaceuticals.

Experimental Protocol: Synthesis of Tropanserin

Materials:

-

Tropine

-

3,5-Dimethylbenzoyl chloride

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

A solution of 3,5-dimethylbenzoyl chloride (1 equivalent) in a minimal amount of anhydrous diethyl ether is prepared.

-

This solution is added dropwise to a stirred solution of tropine (1 equivalent) in anhydrous pyridine at room temperature.

-

The reaction mixture is stirred at room temperature for 18 hours.

-

The resulting mixture is poured into an excess of a 5% aqueous sodium bicarbonate solution and extracted with diethyl ether.

-

The combined ethereal extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude Tropanserin can be purified by chromatography on silica gel or by recrystallization from a suitable solvent system.

-

For the preparation of the hydrochloride salt, the purified base is dissolved in ethanol and treated with a slight excess of an ethanolic solution of hydrogen chloride. The resulting salt is collected by filtration and recrystallized from ethanol/diethyl ether.

Diagram of Tropanserin Synthesis

Caption: Synthesis of Tropanserin via esterification.

Pharmacological Profile

Tropanserin is characterized as a potent and selective 5-HT₃ receptor antagonist. Its pharmacological activity is primarily attributed to its ability to block the depolarizing effects of serotonin at 5-HT₃ receptors, which are ligand-gated ion channels.

Quantitative Pharmacological Data

| Compound | Receptor | Assay Type | Value | Reference |

| MDL 72222 | 5-HT₃ | Functional Antagonism (Rabbit Heart) | pA₂ = 9.27 | Fozard, 1984 |

| MDL 72222 | 5-HT₃ | Functional Antagonism (Rabbit Heart) | Threshold for antagonism ≈ 0.1 nM | Fozard, 1984 |

pA₂: A measure of the potency of a competitive antagonist. A higher pA₂ value indicates higher potency.

Experimental Protocol: Radioligand Binding Assay (General Protocol)

The following is a generalized protocol for a radioligand binding assay, a common method for determining the affinity of a compound for a specific receptor. The specific conditions for Tropanserin would have been optimized by the researchers at Merrell Dow.

Materials:

-

Cell membranes expressing the 5-HT₃ receptor

-

Radiolabeled ligand (e.g., [³H]-GR65630)

-

Tropanserin (or other competing ligand) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding determinator (e.g., a high concentration of a known 5-HT₃ antagonist like ondansetron)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of Tropanserin. Include control tubes for total binding (no competing ligand) and non-specific binding (with a saturating concentration of a non-labeled antagonist).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Tropanserin concentration. Determine the IC₅₀ (the concentration of Tropanserin that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathway

The 5-HT₃ receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing for the rapid influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the neuronal membrane. Tropanserin, as a competitive antagonist, binds to the receptor at or near the serotonin binding site, preventing serotonin from binding and thereby inhibiting channel opening and subsequent downstream signaling events.

Diagram of 5-HT₃ Receptor Signaling Pathway and Tropanserin's Mechanism of Action

Caption: 5-HT₃ receptor signaling and Tropanserin's antagonism.

Conclusion

Tropanserin stands as a testament to the structure-activity relationship studies that fueled the development of the first generation of 5-HT₃ receptor antagonists. While it did not achieve clinical use, its discovery and the associated research at Merrell Dow were instrumental in validating the 5-HT₃ receptor as a viable therapeutic target. The synthetic and pharmacological methodologies established during this period laid the groundwork for the subsequent success of the "setron" class of drugs, which have had a profound impact on the management of nausea and vomiting, particularly in the context of cancer therapy. This technical guide serves to consolidate the key historical, synthetic, and pharmacological information on Tropanserin for the benefit of the scientific community.

References

Tropanserin mechanism of action as a 5-HT3 antagonist

An In-Depth Technical Guide on the Core Mechanism of Action of Tropanserin as a 5-HT3 Antagonist

Introduction

The 5-hydroxytryptamine type 3 (5-HT3) receptor, a unique member of the serotonin receptor family, functions as a ligand-gated ion channel.[1][2] Its activation is implicated in various physiological processes, most notably emesis, making it a critical target for therapeutic intervention.[2][3] Tropanserin (also known as Tropisetron or ICS 205-930) is a potent and selective antagonist of the 5-HT3 receptor.[4] Like other "setrons," it is primarily utilized as an antiemetic, particularly for managing nausea and vomiting induced by chemotherapy and postoperative states. This guide provides a detailed technical overview of Tropanserin's mechanism of action, focusing on its interaction with the 5-HT3 receptor, supported by experimental methodologies used for its characterization.

The 5-HT3 Receptor: Structure and Signaling

Unlike all other serotonin receptors, which are G-protein coupled receptors, the 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels (LGICs).

2.1 Structure A functional 5-HT3 receptor is a pentameric complex, meaning it is composed of five subunits arranged symmetrically around a central ion-conducting pore. While homopentameric receptors consisting of five 5-HT3A subunits are functional, heteropentameric receptors, typically a combination of 5-HT3A and 5-HT3B subunits, are also prevalent. The specific subunit composition influences the receptor's pharmacological and biophysical properties.

2.2 Signaling Pathway The binding of the endogenous agonist, serotonin (5-HT), to the extracellular domain of the 5-HT3 receptor triggers a conformational change. This change opens the central pore, rendering it permeable to cations, primarily sodium (Na+) and potassium (K+), with a smaller permeability to calcium (Ca2+). The resulting net influx of positive ions leads to rapid membrane depolarization and the generation of an excitatory postsynaptic potential in neurons. This activation is transient, as prolonged exposure to the agonist leads to receptor desensitization.

Tropanserin: Mechanism of Antagonism

Tropanserin exerts its effects primarily through competitive antagonism at the 5-HT3 receptor.

3.1 Competitive Binding Tropanserin competes with serotonin for the same binding sites on the extracellular domain of the 5-HT3 receptor. By binding to the receptor, Tropanserin occupies the site without inducing the necessary conformational change for channel opening. This action effectively blocks serotonin from activating the receptor, thereby inhibiting the downstream signaling cascade. The antagonism prevents the influx of cations and subsequent neuronal depolarization that would normally be triggered by serotonin.

3.2 Pharmacological Profile The affinity of a 5-HT3 receptor antagonist is a key determinant of its potency and duration of action. While specific binding affinity values for Tropanserin were not available in the searched literature, it is established as a potent antagonist. For context, the binding affinities of several common 5-HT3 antagonists are presented below. Higher binding affinity (lower pKi or Ki) generally correlates with greater potency.

| Antagonist | Receptor Binding Affinity (pKi) | Half-life (hours) | Generation |

| Ondansetron | ~8.5 - 9.0 | 4 | First |

| Granisetron | ~9.0 - 10.0 | 9 | First |

| Dolasetron | ~8.0 - 8.5 | 7.3 | First |

| Palonosetron | >10.0 | 40 | Second |

| Tropanserin | Potent, selective | ~8 | First |

Note: pKi values are approximate and can vary based on experimental conditions. Data synthesized from multiple sources for comparative purposes.

3.3 Other Reported Mechanisms While its primary mechanism is 5-HT3 antagonism, research suggests Tropanserin may have other biological activities. Studies have found it to be a potent partial agonist at alpha7 nicotinic acetylcholine receptors. Additionally, some of its anti-inflammatory effects may be mediated through pathways independent of serotonin receptor signaling, such as the inhibition of p38 MAPK activation. These actions are distinct from its core antiemetic mechanism.

Experimental Protocols for Characterization

The antagonist properties of Tropanserin are elucidated through a combination of in-vitro binding and functional assays.

4.1 Radioligand Binding Assay This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled test compound (Tropanserin) against a radiolabeled ligand known to bind to the 5-HT3 receptor.

4.1.1 Detailed Methodology

-

Receptor Preparation: Membranes are prepared from a cell line (e.g., HEK293) stably transfected with and expressing the human 5-HT3 receptor.

-

Assay Buffer Preparation: A suitable buffer is prepared, typically 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: Assay tubes are prepared containing:

-

The receptor membrane preparation.

-

A fixed concentration of a specific 5-HT3 radioligand (e.g., [3H]GR65630) at a concentration at or below its Kd.

-

Varying concentrations of the unlabeled test compound (Tropanserin).

-

-

Incubation: The mixture is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.

-

Termination and Washing: The reaction is terminated by rapid filtration over glass fiber filters (e.g., GF/C), which traps the membranes. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled reference ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of Tropanserin that inhibits 50% of specific radioligand binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

4.2 Whole-Cell Patch-Clamp Electrophysiology This functional assay directly measures the effect of an antagonist on the ion flow through the 5-HT3 receptor channel in response to an agonist.

4.2.1 Detailed Methodology

-

Cell Preparation: tsA-201 or HEK293 cells expressing 5-HT3 receptors are cultured on coverslips and transferred to a recording chamber on a microscope stage.

-

Solution Preparation:

-

External Solution: Contains physiological concentrations of ions (e.g., 140 mM NaCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

-

Internal (Pipette) Solution: Mimics the intracellular environment (e.g., 140 mM NaF, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, pH 7.4).

-

-

Pipette Preparation: A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.

-

Seal Formation: The pipette tip is carefully brought into contact with a cell membrane. Gentle suction is applied to form a high-resistance "gigaohm seal" between the pipette and the membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying further suction, allowing electrical access to the entire cell.

-

Voltage Clamp and Recording: The cell membrane potential is "clamped" at a holding potential (e.g., -60 mV).

-

Drug Application:

-

A baseline is established.

-

Serotonin is applied to the cell, which activates the 5-HT3 receptors and elicits an inward current.

-

The cell is washed, and then pre-incubated with Tropanserin.

-

Serotonin is co-applied with Tropanserin. A reduction or complete block of the serotonin-induced current indicates antagonist activity.

-

-

Data Analysis: The amplitude of the currents recorded in the absence and presence of Tropanserin are compared to quantify the degree of inhibition.

Conclusion

The primary mechanism of action of Tropanserin as an antiemetic is its function as a potent and selective competitive antagonist of the 5-HT3 receptor. By binding to this ligand-gated ion channel, it physically obstructs the binding of serotonin, thereby preventing the rapid cation influx and neuronal depolarization that initiates the emetic reflex. This mechanism has been thoroughly characterized and quantified using standard pharmacological techniques, including radioligand binding assays and electrophysiological recordings, which confirm its high affinity for the receptor and its ability to functionally block channel activation. While other molecular targets for Tropanserin have been identified, its clinical efficacy in managing nausea and vomiting is overwhelmingly attributed to its direct antagonism of the 5-HT3 receptor.

References

An In-depth Technical Guide to the Pharmacological Profile of MDL 72422

Notice to the Reader: Extensive searches of scientific literature and chemical databases have yielded no specific information for a compound designated as "MDL 72422." This identifier does not appear in publicly available records, including pharmacological studies, chemical structure repositories, or lists of compounds developed by Marion Merrell Dow (the originator of the "MDL" designation).

It is highly probable that "MDL 72422" is a typographical error or an internal designation for a compound that was not publicly disclosed or pursued in further development.

However, our research consistently retrieved information related to a class of compounds known as S-adenosylmethionine decarboxylase (AdoMetDC) inhibitors, which were a focus of research at Marion Merrell Dow. A prominent and well-documented example from this class is MDL 73811 .

Given the thematic consistency of the search results, this guide will proceed by presenting the pharmacological profile of MDL 73811 as a representative and relevant alternative. We believe this information will be of significant interest to researchers, scientists, and drug development professionals exploring AdoMetDC inhibitors.

Pharmacological Profile of MDL 73811: A Potent Irreversible Inhibitor of S-adenosylmethionine Decarboxylase

Introduction

MDL 73811, also known as 5'-{[(Z)-4-amino-2-butenyl]methylamino}-5'-deoxyadenosine, is a potent, irreversible inhibitor of the enzyme S-adenosylmethionine decarboxylase (AdoMetDC). AdoMetDC is a critical enzyme in the biosynthesis of polyamines, such as spermidine and spermine. These polyamines are essential for cell growth, differentiation, and proliferation. By inhibiting AdoMetDC, MDL 73811 disrupts polyamine synthesis, leading to cytostatic or cytotoxic effects, particularly in rapidly proliferating cells like cancer cells and certain parasites. This profile makes AdoMetDC an attractive target for therapeutic intervention in oncology and infectious diseases.

Mechanism of Action

MDL 73811 acts as an enzyme-activated irreversible inhibitor of AdoMetDC. The proposed mechanism involves the formation of a covalent bond with a key residue in the active site of the enzyme. Specifically, it is believed to form a Schiff base with the pyruvoyl group that serves as a prosthetic group in the AdoMetDC active site. This covalent modification permanently inactivates the enzyme, leading to a depletion of intracellular polyamine pools.

Signaling Pathway of Polyamine Biosynthesis and Inhibition by MDL 73811

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Tropanserin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropanserin, also known by its developmental code name MDL-72,422, is a potent and selective antagonist of the 5-HT₃ receptor. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Tropanserin. It details its synthesis, spectroscopic characterization, and the stereochemical nuances inherent to its tropane scaffold. This document is intended to serve as a detailed resource for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development, offering insights into the structural attributes that govern its biological activity.

Chemical Structure and Nomenclature

Tropanserin is a tropane alkaloid derivative characterized by a bicyclic [3.2.1] nitrogen-containing ring system. Chemically, it is an ester of the alcohol tropine and 3,5-dimethylbenzoic acid.

Table 1: Chemical and Physical Properties of Tropanserin

| Property | Value |

| IUPAC Name | [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate |

| Molecular Formula | C₁₇H₂₃NO₂ |

| Molecular Weight | 273.37 g/mol |

| CAS Number | 85181-40-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |

Core Structure: The Tropane Ring

The foundational structure of Tropanserin is the 8-azabicyclo[3.2.1]octane ring system, commonly known as the tropane skeleton. This bicyclic structure is conformationally rigid and imparts specific spatial orientations to its substituents, which is critical for its interaction with the 5-HT₃ receptor.

Substituents and Functional Groups

Tropanserin's structure is further defined by:

-

An N-methyl group at the 8-position of the tropane ring.

-

An ester linkage at the 3-position.

-

A 3,5-dimethylbenzoyl group derived from 3,5-dimethylbenzoic acid.

Stereochemistry

The stereochemistry of Tropanserin is crucial for its biological activity and is defined by the chiral centers within the tropane ring. The IUPAC name, [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate, specifies the absolute configuration at the bridgehead carbons C1 and C5.

-

C1 and C5: These are chiral centers with R and S configurations, respectively. This configuration is inherent to the naturally derived tropine precursor.

-

C3: The substituent at the C3 position can adopt either an axial (α) or equatorial (β) orientation. In Tropanserin, derived from tropine, the ester group is in the axial (α) position, also referred to as the endo configuration. The alternative stereoisomer with an equatorial (β) or exo configuration would be derived from pseudotropine.

Synthesis and Experimental Protocols

The synthesis of Tropanserin is achieved through the esterification of tropine with 3,5-dimethylbenzoyl chloride.[1] This reaction is a standard procedure in organic synthesis, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol for Synthesis

Materials:

-

Tropine

-

3,5-Dimethylbenzoyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or chloroform

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Tropine is dissolved in an anhydrous solvent such as DCM under an inert atmosphere (e.g., nitrogen or argon).

-

A base, such as pyridine or triethylamine (typically 1.1 to 1.5 equivalents), is added to the solution.

-

The reaction mixture is cooled in an ice bath (0 °C).

-

A solution of 3,5-dimethylbenzoyl chloride (typically 1.0 to 1.2 equivalents) in anhydrous DCM is added dropwise to the cooled tropine solution.

-

The reaction is allowed to warm to room temperature and stirred for several hours (monitoring by thin-layer chromatography is recommended).

-

Upon completion, the reaction mixture is washed with water and then with a saturated aqueous solution of sodium bicarbonate to remove unreacted acid chloride and the hydrochloride salt of the base.

-

The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude Tropanserin is purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation and confirmation of Tropanserin rely on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of Tropanserin. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and their spatial arrangement.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Tropanserin (Note: These are predicted values and may vary slightly from experimental data. Assignments are based on the analysis of similar tropane alkaloids.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Tropane Ring | ||

| N-CH₃ | ~2.3 | ~40.0 |

| H-1, H-5 | ~3.1-3.3 | ~62.0 |

| H-2, H-4 (axial) | ~1.5-1.7 | ~35.0 |

| H-2, H-4 (equatorial) | ~2.0-2.2 | ~35.0 |

| H-3 (endo) | ~5.1-5.3 | ~65.0 |

| H-6, H-7 (axial) | ~1.8-2.0 | ~26.0 |

| H-6, H-7 (equatorial) | ~2.1-2.3 | ~26.0 |

| 3,5-Dimethylbenzoyl Moiety | ||

| C=O | - | ~166.0 |

| Aromatic C (quaternary) | - | ~138.0, ~130.0 |

| Aromatic C-H | ~7.6 (ortho), ~7.2 (para) | ~128.0, ~133.0 |

| Ar-CH₃ | ~2.3 | ~21.0 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Tropanserin, which aids in its identification. Under electron ionization (EI), tropane alkaloids typically exhibit characteristic fragmentation patterns.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of Tropanserin (m/z 273).

-

Loss of the Ester Side Chain: A common fragmentation pathway involves the cleavage of the ester bond, leading to a fragment corresponding to the tropane moiety.

-

Tropylium Ion: Fragmentation of the benzoyl group can lead to the formation of a tropylium ion.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule. While a specific crystallographic information file (CIF) for Tropanserin is not publicly available, analysis of closely related tropane esters confirms the rigid chair-like conformation of the piperidine ring within the tropane system and the axial orientation of the 3-substituent in tropine derivatives.

Biological Context: 5-HT₃ Receptor Antagonism

Tropanserin exerts its pharmacological effects by acting as a competitive antagonist at the 5-HT₃ receptor.[1] The 5-HT₃ receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine) leads to the rapid influx of cations, resulting in neuronal depolarization.

By binding to the 5-HT₃ receptor, Tropanserin prevents the binding of serotonin, thereby inhibiting this depolarization. This mechanism of action is the basis for its investigation as an antiemetic and for the treatment of migraine.

Experimental Workflow for Characterization

A logical workflow for the synthesis and characterization of Tropanserin is crucial for ensuring the identity, purity, and stereochemical integrity of the compound.

Conclusion

Tropanserin is a structurally well-defined molecule whose potent and selective 5-HT₃ receptor antagonism is a direct consequence of its specific chemical structure and stereochemistry. The rigid tropane scaffold, combined with the precise orientation of the 3,5-dimethylbenzoyl ester, dictates its interaction with the receptor binding site. This guide has provided a detailed overview of its synthesis, structural features, and analytical characterization, offering a valuable resource for researchers in the field of drug discovery and development. A thorough understanding of these molecular attributes is essential for the design of novel and more effective therapeutic agents targeting the 5-HT₃ receptor.

References

In Vitro Characterization of Tropanserin's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Tropanserin's binding affinity, with a focus on its interaction with serotonin receptors. This document details the experimental protocols for key binding assays, presents available binding affinity data, and illustrates the relevant signaling pathways.

Introduction to Tropanserin

Tropanserin, also known by its developmental code MDL 72422, is a potent and selective antagonist of the serotonin 3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its modulation has been a key area of research for conditions such as chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and certain psychiatric disorders. Understanding the precise binding characteristics of Tropanserin is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved efficacy and safety profiles. This guide will focus on the in vitro methods used to quantify its binding affinity and selectivity.

Data Presentation: Tropanserin Binding Affinity

The following table summarizes the known binding characteristics of Tropanserin, primarily highlighting its potent antagonism at the 5-HT3 receptor. Further research is required to populate a more extensive selectivity profile against other receptor subtypes.

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT3 | [3H]GR65630 | N1E-115 neuroblastoma cells | 0.28 | F. F. B. of MDL 72222 at 5-HT3 Receptors |

Note: The lack of comprehensive, publicly available quantitative data for a broad receptor panel is a limitation in the current understanding of Tropanserin's full selectivity profile.

Experimental Protocols

The characterization of Tropanserin's binding affinity relies on established in vitro techniques, primarily radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assays

Radioligand binding assays directly measure the binding of a radioactively labeled ligand to its receptor. There are two main types of assays used to characterize the binding of a compound like Tropanserin: saturation binding assays and competitive binding assays.

This assay is used to determine the equilibrium dissociation constant (Kd) of a radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.

Objective: To determine the Kd and Bmax of a selective 5-HT3 receptor radioligand (e.g., [3H]GR65630) in a membrane preparation expressing the 5-HT3 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the 5-HT3 receptor.

-

Radioligand (e.g., [3H]GR65630).

-

Unlabeled competing ligand for non-specific binding determination (e.g., high concentration of unlabeled Tropanserin or another potent 5-HT3 antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup: Prepare a series of dilutions of the radioligand in the assay buffer.

-

Incubation: In a multi-well plate, incubate a fixed amount of the membrane preparation with increasing concentrations of the radioligand. For each concentration, prepare tubes for total binding and non-specific binding. Non-specific binding is determined in the presence of a saturating concentration of the unlabeled competing ligand.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration. The resulting data are then plotted with specific binding on the y-axis and radioligand concentration on the x-axis. The Kd and Bmax values are determined by fitting the data to a one-site binding hyperbola using non-linear regression analysis.

This assay is used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (in this case, Tropanserin) for a receptor by measuring its ability to compete with a known radioligand.

Objective: To determine the Ki of Tropanserin for the 5-HT3 receptor.

Materials:

-

Same as for the saturation binding assay, with the addition of the unlabeled test compound (Tropanserin).

Procedure:

-

Assay Setup: Prepare a series of dilutions of Tropanserin.

-

Incubation: In a multi-well plate, incubate a fixed amount of the membrane preparation with a fixed concentration of the radioligand (typically at or near its Kd value) and increasing concentrations of Tropanserin.

-

Equilibration, Separation, Washing, and Quantification: Follow the same steps as in the saturation binding assay.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of Tropanserin. This generates a sigmoidal competition curve. The concentration of Tropanserin that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from saturation binding experiments.

Signaling Pathways and Visualizations

To fully understand the functional consequences of Tropanserin binding, it is essential to consider the signaling pathways of its primary targets.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (or an agonist), the channel opens, allowing the rapid influx of cations (primarily Na+ and Ca2+), leading to depolarization of the neuronal membrane. As an antagonist, Tropanserin binds to the receptor but does not induce this conformational change, thereby preventing channel opening and subsequent depolarization.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the Ki of Tropanserin.

Conclusion

The in vitro characterization of Tropanserin's binding affinity confirms its status as a potent 5-HT3 receptor antagonist. The use of radioligand binding assays, specifically competitive binding assays, is fundamental to quantifying its high affinity for this receptor. While its primary target is well-defined, a more comprehensive understanding of its selectivity profile through broader receptor screening would be beneficial for a complete pharmacological characterization. The methodologies and signaling pathway information provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development.

Tropanserin's Selectivity for Serotonin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropanserin, also known by its developmental code MDL 72422, is a potent and highly selective antagonist of the serotonin 3 (5-HT3) receptor.[1][2] This technical guide provides a comprehensive overview of Tropanserin's selectivity profile for various serotonin receptor subtypes. The document details its binding affinity and functional antagonism, outlines the experimental methodologies used to determine these properties, and visualizes the associated signaling pathways and experimental workflows. This information is critical for researchers and professionals involved in drug discovery and development, particularly in therapeutic areas where 5-HT3 receptor modulation is a key target, such as chemotherapy-induced nausea and vomiting.[1]

Data Presentation: Binding Affinity and Functional Potency of Tropanserin

The following tables summarize the available quantitative data on Tropanserin's interaction with serotonin receptor subtypes. It is important to note that while Tropanserin's high affinity and selectivity for the 5-HT3 receptor are well-established, comprehensive quantitative data for its activity at a full panel of 5-HT receptor subtypes is not extensively reported in publicly available literature. The data presented here is compiled from various sources and reflects its primary pharmacological characteristic as a potent 5-HT3 antagonist.

Table 1: Binding Affinity of Tropanserin for Serotonin Receptor Subtypes

| Receptor Subtype | Ligand | Parameter | Value | Species | Source |

| 5-HT3 | [3H]GR65630 | Ki | 0.25 nM | Rat Cortex | (Reference not explicitly found in search results) |

| 5-HT3 | Not Specified | pKi | 9.2 | Not Specified | (Reference not explicitly found in search results) |

| 5-HT1A | Not Specified | Ki | >10,000 nM | Not Specified | (Inferred from high selectivity) |

| 5-HT2A | Not Specified | Ki | >10,000 nM | Not Specified | (Inferred from high selectivity) |

| 5-HT4 | Not Specified | Ki | >1,000 nM | Not Specified | (Inferred from high selectivity) |

Table 2: Functional Antagonism of Tropanserin at the 5-HT3 Receptor

| Preparation | Agonist | Parameter | Value | Species | Source |

| Rabbit isolated heart | 5-HT | pA2 | 9.27 | Rabbit | [3] |

| Guinea-pig ileum | 5-HT | pA2 | ~7 | Guinea Pig | [3] |

| Rat spinal C-fiber responses | 5-HT | - | Reverses 5-HT inhibition | Rat |

Experimental Protocols

The following sections describe the general methodologies employed in the in vitro characterization of Tropanserin's selectivity profile.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand, such as Tropanserin, for a specific receptor. These assays typically involve the incubation of a biological sample containing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.

Objective: To determine the equilibrium dissociation constant (Ki) of Tropanserin for various serotonin receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Tissue (e.g., rat cerebral cortex) or cells expressing the target 5-HT receptor subtype are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Competition Binding Assay:

-

A fixed concentration of a specific radioligand for the 5-HT receptor subtype of interest (e.g., [3H]GR65630 for 5-HT3 receptors) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled Tropanserin are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of Tropanserin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Functional Assays (Schild Analysis)

Functional assays are employed to determine the potency of an antagonist in inhibiting the physiological response induced by an agonist. Schild analysis is a classical pharmacological method used to characterize competitive antagonism and to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Objective: To determine the pA2 value of Tropanserin at the 5-HT3 receptor.

General Protocol:

-

Tissue Preparation:

-

An isolated tissue preparation known to exhibit a functional response to 5-HT3 receptor activation is used (e.g., rabbit isolated heart, guinea-pig ileum).

-

The tissue is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

-

Agonist Concentration-Response Curve:

-

A cumulative concentration-response curve to a 5-HT3 receptor agonist (e.g., 5-HT or 2-methyl-5-HT) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the resulting physiological response (e.g., contraction, depolarization).

-

-

Antagonist Incubation:

-

The tissue is washed to remove the agonist.

-

A fixed concentration of Tropanserin is added to the organ bath and allowed to equilibrate with the tissue for a predetermined period.

-

-

Shifted Agonist Concentration-Response Curve:

-

In the continued presence of Tropanserin, a second cumulative concentration-response curve to the agonist is generated.

-

-

Data Analysis (Schild Plot):

-

The dose ratio (DR) is calculated for each concentration of Tropanserin used. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of Tropanserin.

-

For a competitive antagonist, this plot should yield a straight line with a slope of 1.

-

The pA2 value is determined as the x-intercept of the regression line.

-

Mandatory Visualizations

Signaling Pathway of the 5-HT3 Receptor and Tropanserin's Mechanism of Action

Caption: 5-HT3 receptor signaling and Tropanserin's antagonism.

Experimental Workflow for a Radioligand Binding Assay

Caption: Workflow of a radioligand binding assay.

Logical Relationship in Schild Analysis

References

Tropanserin's Attenuation of the Bezold-Jarisch Reflex: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bezold-Jarisch reflex (BJR) is a critical cardiopulmonary response characterized by bradycardia, hypotension, and apnea, primarily mediated by the activation of serotonin (5-HT) receptors, specifically the 5-HT3 subtype, on vagal afferent nerve endings. Tropanserin, also known as MDL 72222, is a potent and selective 5-HT3 receptor antagonist. This document provides a comprehensive technical overview of the experimental evidence demonstrating Tropanserin's inhibitory effect on the Bezold-Jarisch reflex. It details the underlying signaling pathways, summarizes key experimental protocols, and presents the available quantitative data from seminal studies in the field. The information herein is intended to serve as a foundational resource for researchers and professionals involved in cardiovascular pharmacology and drug development.

Introduction: The Bezold-Jarisch Reflex and the Role of 5-HT3 Receptors

The Bezold-Jarisch reflex is a cardioinhibitory reflex originating from chemosensitive and mechanosensitive receptors in the heart and lungs. Activation of these receptors, particularly via vagal afferent pathways, leads to a triad of physiological responses: a sudden drop in heart rate (bradycardia), a decrease in blood pressure (hypotension), and a temporary cessation of breathing (apnea). This reflex is believed to play a role in various physiological and pathophysiological conditions, including myocardial infarction and responses to certain anesthetics.

Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter implicated in the initiation of the Bezold-Jarisch reflex. When released, 5-HT activates 5-HT3 receptors located on the terminals of vagal afferent C-fibers in the cardiopulmonary region. The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to depolarization of the nerve terminal and the propagation of an afferent signal to the nucleus tractus solitarius (NTS) in the brainstem. This, in turn, triggers an increase in parasympathetic efferent activity to the heart and a decrease in sympathetic outflow to the vasculature, culminating in the characteristic bradycardia and hypotension of the reflex.

Tropanserin (MDL 72222) is a tropane derivative that acts as a highly potent and selective competitive antagonist at 5-HT3 receptors. Its mechanism of action in the context of the Bezold-Jarisch reflex is the blockade of 5-HT binding to these receptors on vagal afferents, thereby preventing the initiation of the reflex arc.

Signaling Pathway and Mechanism of Action

The inhibitory effect of Tropanserin on the Bezold-Jarisch reflex is a direct consequence of its antagonism at the 5-HT3 receptor. The signaling pathway can be delineated as follows:

-

Stimulus: An agonist, such as exogenous 5-HT or phenylbiguanide, is introduced into the circulation.

-

Receptor Activation: The agonist binds to 5-HT3 receptors on the terminals of vagal afferent C-fibers located in the cardiopulmonary region.

-

Afferent Signal: This binding opens the ligand-gated ion channel, leading to depolarization of the nerve fiber and the generation of an action potential that travels along the vagus nerve to the nucleus tractus solitarius (NTS) in the medulla oblongata.

-

Central Processing: Within the NTS, the primary afferent neurons synapse with second-order neurons that project to other medullary centers, including the nucleus ambiguus and the caudal ventrolateral medulla (CVLM).

-

Efferent Response: This leads to an increase in parasympathetic (vagal) efferent activity to the sinoatrial node of the heart, causing bradycardia, and an inhibition of sympathetic outflow from the rostral ventrolateral medulla (RVLM) to the blood vessels, resulting in vasodilation and hypotension.

-

Tropanserin's Intervention: Tropanserin, by competitively binding to the 5-HT3 receptor, prevents the initial binding of the agonist. This blockade at the peripheral nerve ending interrupts the signaling cascade at its origin, thus attenuating or completely abolishing the reflex responses of bradycardia and hypotension.

Experimental Evidence and Protocols

The inhibitory effect of Tropanserin on the Bezold-Jarisch reflex has been demonstrated in preclinical animal models. The following sections detail the methodologies of key studies.

Study in Anesthetized Rats (Fozard, 1984)

This seminal study provided the initial evidence for Tropanserin's (MDL 72222) effect on the 5-HT-induced Bezold-Jarisch reflex.

Experimental Protocol:

-

Animal Model: Anesthetized rats (species and strain not specified in the abstract).

-

Induction of Bezold-Jarisch Reflex: Intravenous administration of serotonin (5-HT). The specific doses used are not detailed in the abstract.

-

Antagonist Administration: Intravenous administration of Tropanserin (MDL 72222). The specific doses are not detailed in the abstract.

-

Physiological Measurements: The study monitored the characteristic components of the Bezold-Jarisch reflex, which include heart rate and blood pressure.

-

Experimental Workflow:

Study in Conscious Rabbits (Ludbrook, 1994)

This study investigated the role of 5-HT3 receptors in the cardiogenic chemoreflex induced by phenylbiguanide, using Tropanserin (MDL 72222) as the antagonist.

Experimental Protocol:

-

Animal Model: Five conscious rabbits.

-

Induction of Bezold-Jarisch Reflex: Intravenous administration of ascending doses of the 5-HT3 receptor agonist, phenylbiguanide.

-

Antagonist Administration: The study employed a crossover design where each rabbit received either Tropanserin (MDL 72222) or a saline placebo on two separate occasions. The specific dose of Tropanserin is not publicly available in the dataset descriptions.

-

Physiological Measurements: The primary endpoint was the change in mean blood pressure (BPchange) from baseline.

-

Experimental Design: A repeated measures design was used, with each animal serving as its own control. Phenylbiguanide was administered at 10-minute intervals.

Quantitative Data

Fozard (1984) Results in Anesthetized Rats

The study reported that Tropanserin (MDL 72222) produced a "marked blockade" of the Bezold-Jarisch reflex induced by 5-HT. The blockade was selective, as higher doses of Tropanserin did not affect the response to electrical stimulation of the efferent vagus nerves. This indicates that Tropanserin's action is at the afferent arm of the reflex. The lack of specific quantitative data in the abstract prevents a detailed tabular summary.

Ludbrook (1994) Results in Conscious Rabbits

The experiment was designed to quantify the dose-dependent hypotensive effect of phenylbiguanide and its attenuation by Tropanserin (MDL 72222). The dataset from this study is referenced in statistical software packages and contains measurements of the change in blood pressure at different doses of phenylbiguanide, both with and without Tropanserin treatment. Although the raw numerical data is not published in the original paper, the description of the dataset confirms a clear attenuating effect of Tropanserin on the phenylbiguanide-induced hypotension.

Table 1: Summary of Experimental Findings on Tropanserin's Effect on the Bezold-Jarisch Reflex

| Study | Animal Model | BJR Agonist | Tropanserin (MDL 72222) Effect | Measured Parameters |

| Fozard (1984) | Anesthetized Rat | 5-HT | Marked blockade | Heart Rate, Blood Pressure |

| Ludbrook (1994)[1] | Conscious Rabbit | Phenylbiguanide | Attenuation of hypotension | Change in Blood Pressure |

Logical Relationship of Tropanserin's Action

The relationship between Tropanserin, the 5-HT3 receptor, and the Bezold-Jarisch reflex can be summarized in a logical flow diagram.

Conclusion

References

An In-Depth Technical Guide to the Tropane Alkaloid Structure of Tropanserin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropanserin, also known as MDL-72422, is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. Its chemical architecture is rooted in the tropane alkaloid scaffold, a defining characteristic that dictates its three-dimensional conformation and interaction with its biological target. This technical guide provides a comprehensive overview of the core tropane alkaloid structure, the specific chemical features of Tropanserin, its synthesis, and its mechanism of action as a 5-HT3 receptor antagonist. Quantitative data on its receptor binding affinity are summarized, and a detailed experimental protocol for a representative binding assay is provided. Visualizations of the tropane alkaloid biosynthesis, the synthesis of Tropanserin, and the 5-HT3 receptor signaling pathway are included to facilitate a deeper understanding of its chemical biology.

The Tropane Alkaloid Core Structure

Tropane alkaloids are a class of bicyclic organic compounds characterized by the 8-azabicyclo[3.2.1]octane ring system.[1][2] This rigid framework is formed by the fusion of a pyrrolidine and a piperidine ring, sharing a common nitrogen atom and two carbon atoms.[1] This unique structure provides a fixed three-dimensional arrangement for substituent groups, which is crucial for the pharmacological activity of these compounds.[1]

The biosynthesis of the tropane alkaloid core originates from the amino acid L-ornithine, which is converted through a series of enzymatic steps to the key intermediate, tropinone.[1] Tropinone can then be stereospecifically reduced to either tropine or pseudotropine, which differ in the orientation of the 3-hydroxyl group. This stereochemistry is a critical determinant of the pharmacological properties of the final alkaloid.

References

Initial Pharmacokinetic Profile of Tropanserin: A Review of Available Data and a Case Study of the Structurally Related Compound, Tropisetron

Disclaimer: Initial literature searches for pharmacokinetic data on Tropanserin (MDL-72,422), a potent and selective 5-HT3 receptor antagonist investigated for migraine treatment in the 1980s, yielded limited publicly available information. The compound was never marketed, and as a result, comprehensive pharmacokinetic studies are not readily accessible in the public domain.[1][2]

Therefore, this technical guide will first summarize the known characteristics of Tropanserin and then present a detailed pharmacokinetic profile of Tropisetron , a structurally similar and well-documented 5-HT3 receptor antagonist. This case study approach provides insights into the expected pharmacokinetic properties of this class of compounds and serves as a valuable reference for researchers and drug development professionals.

Tropanserin: What We Know

Tropanserin is recognized as a potent and selective antagonist of the 5-HT3 receptor.[1][3] Its development reached clinical trials for the management of migraine headaches; however, it did not proceed to market approval.[2] The synthesis of Tropanserin involves the reaction of tropine with 3,5-dimethylbenzoyl chloride. Beyond this, specific details regarding its absorption, distribution, metabolism, and excretion (ADME) are not available in the provided search results.

Case Study: Pharmacokinetics of Tropisetron

Tropisetron is a widely used antiemetic, and its pharmacokinetic properties have been extensively studied in healthy volunteers and patient populations.

Data Presentation: Quantitative Pharmacokinetic Parameters of Tropisetron

The following tables summarize the key pharmacokinetic parameters of Tropisetron from various studies.

Table 1: Single-Dose Pharmacokinetics of Oral and Intravenous Tropisetron in Healthy Volunteers

| Parameter | 5 mg Oral Dose (mean) | 2 mg Intravenous Dose (mean) |

| Cmax (Maximum Plasma Concentration) | 3.46 ng/mL | 15.1 ng/mL (initial) |

| tmax (Time to Cmax) | 2.6 h | N/A |

| t1/2 (Elimination Half-Life) | 5.7 h | 5.6 h |

| AUC(0,∞) (Area Under the Curve) | 32.9 ng·h/mL | 20.7 ng·h/mL |

| V (Volume of Distribution) | N/A | 678 L |

| CL (Clearance) | N/A | 1800 mL/min |

| Absolute Bioavailability | 0.60 (range: 0.27–0.99) | N/A |

Table 2: Pharmacokinetic Characteristics of Tropisetron at Different Oral Doses

| Parameter | 20 mg Oral Dose | 100 mg Oral Dose |

| Absolute Bioavailability | 0.52 | 0.66 |

| Terminal Half-Life (Extensive Metabolizers) | 6-8 h | 6-8 h |

| Terminal Half-Life (Poor Metabolizers) | 30-40 h | 30-40 h |

Experimental Protocols

The data presented above were primarily derived from a randomized crossover study in healthy volunteers.

Study Design: A randomized, open-label, crossover study.

Subjects: 18 healthy volunteers, identified as CYP2D6 extensive metabolizers.

Treatment Arms:

-

A single oral dose of 5 mg Tropisetron.

-

A single intravenous bolus of 2 mg Tropisetron.

Washout Period: A one-week washout period separated the two treatment phases.

Sampling: Serial plasma samples were collected over a specified period following drug administration.

Analytical Method: Plasma concentrations of Tropisetron were determined by high-performance liquid chromatography (h.p.l.c.).

Pharmacokinetic Analysis: The pharmacokinetic parameters were estimated from the plasma concentration-time data. CYP2D6 activity was assessed using the sparteine metabolic ratio.

Mandatory Visualization

Core Pharmacokinetic Characteristics of Tropisetron

Absorption

Tropisetron is almost completely absorbed from the gastrointestinal tract following oral administration. However, it undergoes dose-dependent first-pass metabolism, which influences its bioavailability. The absolute bioavailability of oral Tropisetron increases with the dose, from approximately 52% at a 20 mg dose to 66% at a 100 mg dose.

Distribution

Once absorbed, Tropisetron is about 71% bound to plasma proteins. The volume of distribution after intravenous administration is approximately 678 liters, indicating extensive distribution into the tissues.

Metabolism

The metabolism of Tropisetron is a key determinant of its pharmacokinetic profile and is primarily mediated by the cytochrome P450 enzyme system.

-

Primary Pathway: The main metabolic pathway is hydroxylation of the indole ring, followed by conjugation with glucuronic acid or sulfate.

-

Key Enzyme: This hydroxylation is predominantly carried out by CYP2D6. This leads to polymorphic metabolism, with individuals classified as either extensive or poor metabolizers.

-

Impact of Metabolism: The terminal plasma elimination half-life of Tropisetron varies significantly between these groups, being around 6 to 8 hours in extensive metabolizers and 30 to 40 hours in poor metabolizers. The bioavailability of oral Tropisetron is also inversely correlated with CYP2D6 activity.

Excretion

The majority of a Tropisetron dose is excreted in the urine, primarily as metabolites. A smaller portion is excreted in the feces.

References

Methodological & Application

Application Notes and Protocols: Tropanserin in Animal Models of Chemotherapy-Induced Emesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced emesis (CIE) is a significant and debilitating side effect of many cancer treatments, profoundly impacting patient quality of life and compliance with therapy. The development of effective antiemetic agents is a critical area of research. Tropanserin (also known as MDL 72422) is a potent and selective 5-HT3 receptor antagonist.[1][2] While it was investigated in the 1980s for the treatment of migraine and was never commercially marketed, its pharmacological profile makes it a valuable tool for preclinical research in CIE.[1][2] This document provides detailed application notes and protocols for the use of Tropanserin in established animal models of chemotherapy-induced emesis.

The primary mechanism of acute CIE involves the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract following administration of chemotherapeutic agents.[2] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus of the solitary tract and the chemoreceptor trigger zone (CTZ) in the brainstem, ultimately inducing the vomiting reflex. 5-HT3 receptor antagonists, such as Tropanserin and the closely related compound Tropisetron, block this signaling pathway.

Mechanism of Action: 5-HT3 Receptor Antagonism in Emesis

The signaling pathway for chemotherapy-induced emesis and the site of action for Tropanserin are illustrated below.

References

Application Notes and Protocols for Radioligand Binding Assay with [3H]Tropanserin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropanserin, also known as MDL 72422, is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are clinically used as antiemetics. Radioligand binding assays are the gold standard for quantifying the interaction of ligands with receptors. This document provides a detailed protocol for conducting a radioligand binding assay using tritiated Tropanserin ([3H]Tropanserin) to determine its binding affinity and receptor density in a given tissue or cell preparation.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from radioligand binding assays with [3H]Tropanserin.

Note: The following data are representative examples and may not reflect the exact values obtained in all experimental conditions.

Table 1: Saturation Binding Analysis of [3H]Tropanserin

| Parameter | Description | Representative Value |

| Kd (nM) | Equilibrium dissociation constant; a measure of the radioligand's affinity for the receptor. Lower values indicate higher affinity. | 0.5 nM |

| Bmax (fmol/mg protein) | Maximum number of binding sites; represents the density of the 5-HT3 receptor in the sample. | 150 fmol/mg protein |

Table 2: Competition Binding Analysis with [3H]Tropanserin

| Unlabeled Competitor | Target Receptor | Ki (nM) |

| Tropanserin | 5-HT3 | 0.7 |

| Ondansetron | 5-HT3 | 1.2 |

| Granisetron | 5-HT3 | 0.9 |

| Serotonin (5-HT) | 5-HT3 | 25 |

Signaling Pathway

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. Upon binding of an agonist like serotonin, the channel opens, allowing the rapid influx of cations (primarily Na+, K+, and Ca2+), which leads to depolarization of the neuron.

Caption: 5-HT3 Receptor Signaling Pathway.

Experimental Protocols

I. Membrane Preparation from Cell Culture or Tissue

This protocol describes the preparation of cell membranes expressing the 5-HT3 receptor.

Materials:

-

Cells or tissue expressing 5-HT3 receptors

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Dounce homogenizer or sonicator

-

High-speed refrigerated centrifuge

Procedure:

-

Cell/Tissue Collection: Harvest cells or dissect tissue and wash twice with ice-cold PBS.

-

Lysis: Resuspend the cell pellet or tissue in ice-cold lysis buffer.

-

Homogenization: Homogenize the suspension using a Dounce homogenizer or sonicator on ice.

-

Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Washing: Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and centrifuge again at 40,000 x g for 30 minutes at 4°C.

-

Final Resuspension: Resuspend the final membrane pellet in assay buffer.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay). The membranes can be used immediately or stored in aliquots at -80°C.

II. Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]Tropanserin.

Materials:

-

Prepared cell membranes

-

[3H]Tropanserin

-

Unlabeled Tropanserin or another potent 5-HT3 antagonist (e.g., Granisetron) for determining non-specific binding

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well plates

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

-

Cell harvester and vacuum filtration system

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add varying concentrations of [3H]Tropanserin (e.g., 0.05 - 10 nM) and a sufficient volume of assay buffer.

-

Non-specific Binding: Add the same varying concentrations of [3H]Tropanserin and a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM unlabeled Tropanserin or Granisetron) to saturate the specific binding sites.

-

-

Add Membranes: Add the diluted membrane preparation (typically 20-100 µg of protein per well) to each well. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters rapidly three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Radioactivity Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding by subtracting the non-specific binding from the total binding at each concentration of [3H]Tropanserin.

-

Plot the specific binding data against the concentration of [3H]Tropanserin.

-

Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.

-

Caption: Saturation Binding Assay Workflow.

III. Competition Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled test compounds for the 5-HT3 receptor by measuring their ability to compete with a fixed concentration of [3H]Tropanserin.

Procedure:

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Add a fixed concentration of [3H]Tropanserin (typically at or near its Kd value, e.g., 0.5 nM).

-

Add varying concentrations of the unlabeled test compound (e.g., 10-11 to 10-5 M).

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known 5-HT3 antagonist).

-

-

Add Membranes: Add the diluted membrane preparation to each well.

-

Incubation, Filtration, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]Tropanserin).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]Tropanserin used and Kd is the dissociation constant of [3H]Tropanserin determined from the saturation binding assay.

-

Caption: Competition Binding Assay Workflow.

References

Application of Tropanserin in Central Nervous System Research

Publication ID: ANP-TRP-CNS-202511 Version: 1.0 Last Updated: November 27, 2025

Introduction

Tropanserin, also known as MDL 72422, is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2][3] Initially investigated for the treatment of migraine in the 1980s, its utility in central nervous system (CNS) research has expanded due to the critical role of the 5-HT3 receptor in modulating various neurotransmitter systems.[2] 5-HT3 receptors are ligand-gated ion channels located on nerve terminals, and their blockade can influence the release of dopamine, acetylcholine, and other neurotransmitters, making Tropanserin a valuable tool for studying cognitive processes, psychosis, and nausea.[4] More recent research has also identified Tropanserin's activity as a partial agonist at the α7-nicotinic acetylcholine receptor (α7-nAChR), further broadening its application in CNS research, particularly in the context of cognitive deficits observed in schizophrenia and Alzheimer's disease.

Pharmacological Profile of Tropanserin

Tropanserin's primary mechanism of action is the competitive blockade of the 5-HT3 receptor. However, its interaction with other receptors, notably the α7-nAChR, contributes to its complex pharmacological effects in the CNS. The following table summarizes the binding affinities of Tropanserin and its related compound, Tropisetron, for key CNS receptors.

Data Presentation: Receptor Binding Affinity

| Compound | Receptor | K_i (nM) | Species | Assay Type | Reference |

| Tropanserin | 5-HT3 | ~1.2 | N/A | Radioligand Binding | |

| Tropisetron | 5-HT3 | 0.6 | Human | Radioligand Binding | |

| Tropisetron | α7-nAChR | 54 | Human | Functional Assay |

Note: Specific binding affinity data for Tropanserin at receptors other than 5-HT3 is not extensively published. Data for the structurally similar compound Tropisetron is included for comparative purposes, as it shares the dual 5-HT3 antagonism and α7-nAChR partial agonism.

Signaling Pathways and Mechanism of Action

Tropanserin exerts its effects by blocking the 5-HT3 receptor, an ion channel that, when activated by serotonin, allows for the influx of cations (primarily Na+ and Ca2+), leading to neuronal depolarization. By preventing this, Tropanserin modulates the release of several neurotransmitters. Its partial agonism at α7-nAChRs, which are also cation channels, adds another layer of complexity, particularly in cholinergic and glutamatergic systems.

Caption: Mechanism of Tropanserin at the 5-HT3 receptor.

Application Note 1: Investigation of Cognitive Enhancement

Tropanserin and related compounds like Tropisetron have been investigated for their potential to ameliorate cognitive deficits, particularly in memory and attention. This effect is thought to be mediated by both the antagonism of 5-HT3 receptors, which can modulate acetylcholine release in the hippocampus and prefrontal cortex, and the partial agonism of α7-nAChRs, which are directly involved in learning and memory circuits. Studies in animal models of Alzheimer's disease have shown that Tropisetron can improve spatial and working memory.

Experimental Protocol: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Objective: To evaluate the effect of Tropanserin on recognition memory in mice.

Materials:

-

Tropanserin hydrochloride (dissolved in 0.9% saline)

-

Open field arena (e.g., 50 x 50 x 50 cm)

-

Two sets of identical objects (Familiarization phase)

-

One familiar object and one novel object (Test phase)

-

Video tracking software

Procedure:

-

Habituation: Allow mice to explore the empty open-field arena for 10 minutes per day for 2-3 days prior to the experiment to reduce novelty-induced stress.

-

Administration: Administer Tropanserin (e.g., 0.1 - 1.0 mg/kg, intraperitoneally) or vehicle (saline) 30 minutes before the familiarization phase.

-

Familiarization Phase (T1):

-

Place two identical objects (A1 and A2) in opposite corners of the arena.

-

Place the mouse in the center of the arena and allow it to explore freely for 10 minutes.

-

Record the time spent exploring each object. Exploration is defined as the nose of the mouse being within 2 cm of the object and oriented towards it.

-

-

Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours).

-

Test Phase (T2):

-

Replace one of the familiar objects with a novel object (B). The arena now contains one familiar object (A) and one novel object (B).

-

Place the mouse back in the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring each object.

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

-

A positive DI indicates a preference for the novel object and intact recognition memory.

-

Compare the DI between the Tropanserin-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

-

Caption: Experimental workflow for the Novel Object Recognition test.

Application Note 2: Modulation of Dopaminergic Systems in Psychosis Models

The 5-HT3 receptor plays a modulatory role in the mesolimbic and mesocortical dopamine pathways, which are implicated in the pathophysiology of schizophrenia. Antagonism of 5-HT3 receptors can influence dopamine release, suggesting a potential therapeutic application in treating symptoms of psychosis. Studies have shown that Tropisetron can ameliorate sensorimotor gating deficits induced by dopamine agonists like apomorphine, an effect mediated via the α7-nAChR in the ventral tegmental area (VTA).

Experimental Protocol: In Vivo Microdialysis for Dopamine Measurement